2-bromo-N-butyl-N-ethylAcetamide
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Overview
Description
2-Bromo-N-butyl-N-ethylAcetamide is an organic compound with the molecular formula C8H16BrNO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by butyl and ethyl groups, and a bromine atom is attached to the carbonyl carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-butyl-N-ethylAcetamide typically involves the bromination of N-butyl-N-ethylacetamide. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-butyl-N-ethylAcetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-) ions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-butyl-N-ethyl-2-aminoethanol.
Oxidation: Formation of N-butyl-N-ethylacetamide carboxylic acid.
Scientific Research Applications
2-Bromo-N-butyl-N-ethylAcetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-butyl-N-ethylAcetamide involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The compound may also interact with DNA, leading to potential genotoxic effects .
Comparison with Similar Compounds
2-Bromo-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of butyl and ethyl groups.
2-Bromo-N-phenylacetamide: Contains a phenyl group instead of butyl and ethyl groups.
2-Bromo-N-methylacetamide: Contains a methyl group instead of butyl and ethyl groups.
Uniqueness: 2-Bromo-N-butyl-N-ethylAcetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl and ethyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-N-butyl-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO/c1-3-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGGJOMYVHXYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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